molecular formula C10H20N2O4 B14708052 Dibutan-2-yl hydrazine-1,2-dicarboxylate CAS No. 24460-78-4

Dibutan-2-yl hydrazine-1,2-dicarboxylate

Cat. No.: B14708052
CAS No.: 24460-78-4
M. Wt: 232.28 g/mol
InChI Key: UIQGTBJSUNEMFT-UHFFFAOYSA-N
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Description

Dibutan-2-yl hydrazine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and dicarboxylate, featuring two butan-2-yl groups attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with butan-2-yl dicarboxylate under controlled conditions. One common method includes the use of hydrazine hydrate and butan-2-yl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and reactors can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Dibutan-2-yl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutan-2-yl hydrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Dibutan-2-yl hydrazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dibutan-2-yl hydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dicarboxylate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

  • Diisopropyl hydrazine-1,2-dicarboxylate
  • Diethyl hydrazine-1,2-dicarboxylate
  • Di-tert-butyl hydrazine-1,2-dicarboxylate

Comparison: Dibutan-2-yl hydrazine-1,2-dicarboxylate is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other similar compounds

Properties

CAS No.

24460-78-4

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

butan-2-yl N-(butan-2-yloxycarbonylamino)carbamate

InChI

InChI=1S/C10H20N2O4/c1-5-7(3)15-9(13)11-12-10(14)16-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

UIQGTBJSUNEMFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)NNC(=O)OC(C)CC

Origin of Product

United States

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